molecular formula C21H21F3N6O B2607631 (4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 1049422-50-5

(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Cat. No. B2607631
CAS RN: 1049422-50-5
M. Wt: 430.435
InChI Key: PQJRRJZELQTDSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C21H21F3N6O and its molecular weight is 430.435. The purity is usually 95%.
BenchChem offers high-quality (4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Compounds structurally related to the mentioned chemical have been synthesized and evaluated for their biological activities. For example, a study synthesized tetrazolo[5,1-a]phthalazine derivatives bearing substituted piperazine moieties, showing positive inotropic activity, which could have implications for heart disease treatment (Long-xu Ma et al., 2014). Another research synthesized novel pyrazole and isoxazole derivatives as potential antibacterial and antifungal agents, indicating the compound's relevance in developing new antimicrobial agents (P. Sanjeeva et al., 2022).

Antagonistic and Agonistic Activities

Derivatives of the compound have been studied for their interaction with receptors, such as the CB1 cannabinoid receptor. The study of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) demonstrated its potent and selective antagonistic properties, contributing to understanding receptor-ligand interactions and the development of receptor-targeted therapies (J. Shim et al., 2002).

Synthesis and Crystal Structure Analysis

The synthesis and structural characterization of related compounds have contributed significantly to the field of chemical research. For instance, the synthesis and crystal structure of (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone offered insights into the molecular and crystal structure of novel compounds, facilitating the development of new materials and drugs (Ziqing Cao et al., 2010).

Antimicrobial and Antifungal Screening

Another area of application is the synthesis and screening of compounds for antimicrobial and antifungal activities. A study synthesized and evaluated new pyrazole and benzoxazole derivatives for their antibacterial properties, highlighting the potential of such compounds in addressing microbial resistance (V. P. Landage et al., 2019).

Theoretical Studies and Computational Chemistry

The compound and its derivatives have also been subjects of theoretical studies and computational chemistry, exploring their molecular properties and interactions. This includes density functional theory (DFT) calculations to understand the molecular structure, electronic properties, and interaction mechanisms, which are crucial for the design of functionally tailored molecules (R. Moreno-Fuquen et al., 2019).

properties

IUPAC Name

[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N6O/c1-15-2-8-18(9-3-15)30-19(25-26-27-30)14-28-10-12-29(13-11-28)20(31)16-4-6-17(7-5-16)21(22,23)24/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJRRJZELQTDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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